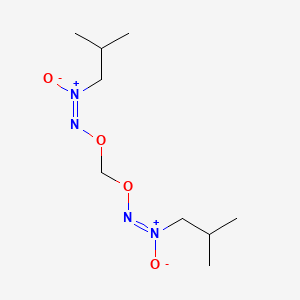
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)
Descripción general
Descripción
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a product of the reaction between 2-aminophenol and 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide. In
Mecanismo De Acción
The mechanism of action of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is not fully understood. However, studies have shown that it works by inhibiting the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage and inflammation. In addition, it has been found to modulate various signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death in various cell types. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) in lab experiments is its versatility. It can be used in the synthesis of various organic compounds and has been shown to have several biological activities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) can cause cellular damage and toxicity.
Direcciones Futuras
There are several future directions for the research and development of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1). One potential direction is the development of new drugs based on the compound's antioxidant, anti-inflammatory, and antimicrobial properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new synthesis methods that are more efficient and environmentally friendly.
In conclusion, 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is a versatile compound with several scientific research applications. It has potential as a candidate for the development of new drugs and has been shown to have several biological activities. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) has a wide range of scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. In addition, it has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-aminophenol;3-hydroxy-2H-1,3λ5-benzoxaphosphole 3-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3P.C6H7NO/c8-11(9)5-10-6-3-1-2-4-7(6)11;7-5-3-1-2-4-6(5)8/h1-4H,5H2,(H,8,9);1-4,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJPAPCNTBWLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC=C2P1(=O)O.C1=CC=C(C(=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N,N-trimethylethanaminium iodide](/img/structure/B3832886.png)
![ethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylate](/img/structure/B3832892.png)

amino]ethoxy}-2-propanol](/img/structure/B3832915.png)
![N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3832916.png)
![5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3832923.png)


![N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide](/img/structure/B3832935.png)
![N,N'-[methylenebis(6-methoxy-3,1-phenylene)]dimethanesulfonamide](/img/structure/B3832943.png)


![N'-[(4-bromophenyl)(phenyl)methylene]-4-methoxybenzohydrazide](/img/structure/B3832971.png)